4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various organoboron reagents for Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in plastics and rubber.
Uniqueness
4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene stands out due to its unique hexaazatricyclododecane structure, which imparts stability and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and materials science.
Properties
Molecular Formula |
C17H17ClN6 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H17ClN6/c1-10-5-6-11(18)7-13(10)24-14-12(8-20-24)15-21-16(17(2,3)4)22-23(15)9-19-14/h5-9H,1-4H3 |
InChI Key |
SPLXDBCPYUQSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C(C)(C)C |
Origin of Product |
United States |
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